N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-N-ethyl-acetamide
Description
Properties
IUPAC Name |
N-[(1-benzylpyrrolidin-3-yl)methyl]-2-chloro-N-ethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-2-19(16(20)10-17)13-15-8-9-18(12-15)11-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPBXTZAGKAXLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(C1)CC2=CC=CC=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pathway A: Acyl Chloride-Amine Coupling
This approach involves reacting 2-chloroacetyl chloride with pre-synthesized N-ethyl-(1-benzyl-pyrrolidin-3-ylmethyl)amine. The reaction typically proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) with triethylamine (TEA) as an HCl scavenger.
Pathway B: Carbodiimide-Mediated Amide Formation
Alternative protocols utilize 2-chloroacetic acid activated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dimethyl sulfoxide (DMSO), followed by coupling with the amine component. While effective, this method requires stringent moisture control and generates stoichiometric urea byproducts.
Synthesis of N-Ethyl-(1-Benzyl-pyrrolidin-3-ylmethyl)amine
Pyrrolidine Core Functionalization
The synthesis begins with pyrrolidin-3-ylmethanol, which undergoes sequential transformations:
Step 1: Benzylation
Pyrrolidin-3-ylmethanol reacts with benzyl bromide in acetonitrile under reflux with potassium carbonate as base, yielding 1-benzyl-pyrrolidin-3-ylmethanol (75–82% yield).
Step 2: Mesylation
Methanesulfonyl chloride (1.2 eq) in DCM with TEA (2.5 eq) converts the alcohol to the corresponding mesylate (89–93% yield), facilitating nucleophilic displacement.
Step 3: Ethylamine Displacement
Heating the mesylate with excess ethylamine (5 eq) in ethanol at 60°C for 12 hours furnishes N-ethyl-(1-benzyl-pyrrolidin-3-ylmethyl)amine. Purification via silica chromatography (hexane/ethyl acetate 3:1) provides the amine in 68–72% yield.
Amide Bond Formation Strategies
Direct Acyl Chloride Coupling
A representative procedure from Method D was adapted:
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Reagents : N-Ethyl-(1-benzyl-pyrrolidin-3-ylmethyl)amine (1.0 eq), 2-chloroacetyl chloride (1.1 eq), TEA (2.5 eq)
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Conditions : Anhydrous DCM, 0°C → room temperature, 4 hours
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Workup : Sequential washes with 1M HCl, saturated NaHCO₃, and brine
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Yield : 67% after column chromatography (SiO₂, ethyl acetate/hexane gradient)
Critical Parameters :
-
Strict temperature control during acyl chloride addition prevents N-overalkylation
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Excess TEA ensures complete HCl neutralization without base-induced decomposition
Carbodiimide-Mediated Coupling
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Reagents : 2-Chloroacetic acid (1.1 eq), EDC (1.2 eq), DMSO solvent
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Reaction Time : 18 hours at room temperature
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Yield : 58% (lower than acyl chloride method due to competing hydrolysis)
Comparative Analysis of Synthetic Methods
| Parameter | Acyl Chloride Method | Carbodiimide Method |
|---|---|---|
| Reaction Time (h) | 4 | 18 |
| Yield (%) | 67 | 58 |
| Byproduct Formation | HCl (neutralized) | Urea derivatives |
| Purification Complexity | Moderate | High |
| Scalability | >100 g | <50 g |
Data synthesized from demonstrates the acyl chloride method's superiority in yield and scalability, despite requiring stringent anhydrous conditions.
Advanced Purification Techniques
Silica Gel Chromatography
The preferred method for intermediate purification:
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Stationary Phase : 230–400 mesh silica
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Eluent System : Ethyl acetate/hexane (1:3 → 1:1 gradient)
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Recovery : 85–92% for amine intermediates
Preparative HPLC for Final Product
C18 reverse-phase columns (Phenomenex Gemini) with water/acetonitrile mobile phases (0.1% TFA modifier) achieve >98% purity for analytical standards.
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃) Key Signals :
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δ 7.32–7.25 (m, 5H, benzyl aromatic)
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δ 4.21 (s, 2H, CH₂Cl)
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δ 3.81–3.45 (m, 4H, pyrrolidine N-CH₂)
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δ 1.12 (t, J=7.1 Hz, 3H, NCH₂CH₃)
HRMS (ESI+) : Calculated for C₁₇H₂₄ClN₂O [M+H]⁺: 323.1554, Found: 323.1557 .
Chemical Reactions Analysis
Types of Reactions
N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-N-ethyl-acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminium hydride in THF.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-N-ethyl-acetic acid, while substitution reactions may produce various derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-N-ethyl-acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-N-ethyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Toxicity Comparison
| Compound | Acute Toxicity (Oral) | Skin Irritation | Eye Irritation | Key Substituents |
|---|---|---|---|---|
| (S)-N-(1-Benzylpyrrolidin-3-yl)acetamide | H302 (Category 4) | H315 (Category 2) | H319 (2A) | Benzyl, acetamide |
| Target Compound | Likely higher | Likely higher | Likely higher | Chloro, ethyl, benzyl-pyrrolidine |
Physicochemical and Pharmacokinetic Properties
Molecular Weight and Solubility :
- The target compound’s molecular weight is expected to exceed 300 g/mol (based on structural complexity), reducing aqueous solubility compared to simpler acetamides like (S)-N-(1-Benzylpyrrolidin-3-yl)acetamide.
- The chloro group increases lipophilicity, enhancing blood-brain barrier penetration but risking off-target effects.
N-((S)-2-((S)-3-(2,5,8,11,14-pentaoxahexadecan-16-yloxy)pyrrolidin-1-yl)-1-phenylethyl)-N-methyl-2-(2-nitrophenyl)acetamide hydrochloride (CAS 1643681-86-0):
Table 2: Physicochemical Comparison
| Compound | Molecular Weight | Key Substituents | Solubility Profile |
|---|---|---|---|
| Target Compound | ~350–400 g/mol* | Chloro, ethyl, benzyl-pyrrolidine | Low aqueous, high lipid |
| CAS 1643681-86-0 | 654.19 g/mol | Polyether, nitro, methyl | Moderate aqueous |
*Estimated based on structural analogs.
Biological Activity
N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-N-ethyl-acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.
Molecular Formula : C16H23ClN2O
Molecular Weight : 294.82 g/mol
Density : 1.129 g/cm³ (predicted)
Boiling Point : 404.6 °C (predicted)
Acidity Constant (pKa) : 8.94 (predicted)
Synthesis
The synthesis of this compound typically involves a nucleophilic substitution reaction where 1-benzyl-pyrrolidine reacts with 2-chloro-N-ethyl-acetamide. Reaction conditions often include the use of bases like sodium hydride to deprotonate the nitrogen atom of the pyrrolidine ring, facilitating the substitution process.
This compound exhibits biological activity primarily through its interaction with specific receptors and enzymes. The compound has been studied for its potential effects on:
- Neurotransmitter Systems : It may influence cholinergic systems by modulating acetylcholinesterase (AChE) activity, which is crucial for neurotransmission in the central nervous system .
- Antimicrobial Properties : Research indicates that derivatives of pyrrolidine compounds can exhibit significant antibacterial and antifungal activities. For instance, studies have shown that pyrrolidine derivatives can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study demonstrated that several pyrrolidine derivatives, including those similar to this compound, showed promising antibacterial effects against Gram-positive and Gram-negative bacteria. The MIC values varied significantly depending on the structure of the compounds tested .
- Table 1 summarizes the antimicrobial activity of related compounds:
Compound Name Bacterial Strain MIC (mg/mL) This compound Staphylococcus aureus 0.0048 N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-N-methyl-acetamide Escherichia coli 0.0195 N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-N-propyl-acetamide Bacillus mycoides 0.0098 - Neuropharmacological Studies :
Q & A
Q. What are the recommended synthetic routes for N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-N-ethyl-acetamide?
Methodological Answer: A common approach involves condensation reactions using ethanol as a solvent and piperidine as a catalyst under controlled temperatures (0–5°C for 2 hours). Similar acetamide derivatives have been synthesized via nucleophilic substitution of chloroacetyl intermediates with amine precursors . Purification typically employs recrystallization or column chromatography. Key intermediates should be verified via LC-MS or NMR prior to final coupling steps.
Q. What safety protocols are critical when handling this compound?
Methodological Answer: Based on structurally related compounds, the following precautions are advised:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators (e.g., P95) if aerosolization occurs .
- Ventilation: Work in a fume hood to avoid inhalation of dust or vapors.
- Spill Management: Collect spills using non-sparking tools and dispose via hazardous waste protocols. Avoid water flushing to prevent environmental contamination .
Q. How can the compound’s structure be rigorously characterized?
Methodological Answer:
- Spectroscopy: Use H/C NMR to confirm substituent placement and stereochemistry. For example, pyrrolidine methylene protons typically resonate at δ 2.5–3.5 ppm .
- X-ray Crystallography: Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. A related acetamide derivative showed a mean C–C bond length of 0.003 Å and an R factor of 0.030 .
Advanced Research Questions
Q. How can enantiomeric purity be assessed using crystallographic methods?
Methodological Answer:
- Flack Parameter Analysis: Implement the Flack x parameter (superior to Rogers’ η for near-centrosymmetric structures) during refinement to determine absolute configuration. This method minimizes false chirality assignments .
- SHELX Integration: Use SHELXL’s TWIN/BASF commands for handling twinned crystals. High-resolution data (>1.0 Å) improves precision in enantiomorph assignment .
Q. How should contradictory bioactivity data be resolved in pharmacological studies?
Methodological Answer:
- Iterative Validation: Replicate assays under standardized conditions (e.g., fixed pH, temperature) to isolate variability.
- Control Experiments: Include positive/negative controls (e.g., known receptor agonists/antagonists) to validate assay sensitivity.
- Statistical Rigor: Apply multivariate analysis (e.g., PCA) to identify confounding factors like solvent polarity or batch impurities .
Q. What computational strategies predict structure-activity relationships (SAR) for this compound?
Methodological Answer:
- DFT Calculations: Optimize geometries at the B3LYP/6-31G* level to map electrostatic potentials and identify reactive sites (e.g., chloroacetamide’s electrophilic carbon).
- Molecular Docking: Use AutoDock Vina to simulate binding interactions with target proteins (e.g., neuronal receptors). Compare results with analogs like N-(2-chloro-4-methylphenyl)acetamide to rationalize selectivity .
Q. How do substituents influence the compound’s reactivity in nucleophilic environments?
Methodological Answer:
- Comparative Kinetics: Monitor hydrolysis rates of the chloroacetamide group under varying pH (e.g., 7.4 vs. 9.0) using UV-Vis spectroscopy.
- Analog Studies: Chlorine’s electron-withdrawing effect in related pesticides (e.g., alachlor) accelerates thiol-mediated substitution, suggesting similar reactivity here .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
